molecular formula C10H14ClNO4S2 B2987837 Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate CAS No. 85844-86-6

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate

Cat. No.: B2987837
CAS No.: 85844-86-6
M. Wt: 311.8
InChI Key: LFYKARGWNYBPHF-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 4-[(5-chlorothiophen-2-yl)sulfonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-2-16-9(13)4-3-7-12-18(14,15)10-6-5-8(11)17-10/h5-6,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYKARGWNYBPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNS(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate is an organic compound featuring a butanoate ester group and a sulfonamide functional group linked to a chlorothiophene moiety. Its molecular formula is C11H14ClN1O3SC_{11}H_{14}ClN_{1}O_{3}S, with a molecular weight of approximately 277.75 g/mol. The compound is typically observed as a white to off-white powder and demonstrates solubility in organic solvents. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The presence of functional groups such as sulfonamide and thiophene in this compound contributes to its reactivity and biological activity. Sulfonamide groups are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, suggesting potential antimicrobial properties. Thiophene derivatives have also been studied for their anti-inflammatory and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial activity. This compound may inhibit the growth of various bacteria, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiophene-containing compounds has been explored in various studies. The unique combination of the sulfonamide group with the chlorothiophene moiety in this compound may enhance its effectiveness against cancer cells, warranting further research into its mechanisms of action.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-(4-chlorophenoxy)butanoateContains a phenoxy group instead of thiopheneLacks sulfonamide functionality
Ethyl 4-(5-bromothiophene-2-sulfonamido)butanoateSimilar structure but with bromine substitutionPotentially different reactivity due to bromine
Ethyl 4-(3-thienyl)butanoateContains a thienyl group instead of chlorothiopheneDifferent electronic properties affecting activity

This table illustrates how the unique halogenation pattern and sulfonamide group in this compound may distinctly influence its biological behavior compared to its analogs.

Case Studies and Research Findings

While specific studies focusing solely on this compound are sparse, related research has highlighted the biological activities of similar compounds:

  • Antimicrobial Studies : A study evaluating various sulfonamide derivatives demonstrated significant antimicrobial activity against a range of bacterial strains, suggesting that this compound could exhibit comparable effects.
  • Anti-inflammatory Research : Research on thiophene derivatives indicated their potential to reduce inflammation markers in vitro, supporting further exploration into the anti-inflammatory properties of this compound.
  • Anticancer Investigations : Studies involving thiophene analogs have shown promising results in inhibiting cancer cell proliferation, indicating that this compound may possess similar anticancer properties.

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